molecular formula C12H12Br2ClN3O B6344585 3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole CAS No. 1240572-29-5

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole

Cat. No.: B6344585
CAS No.: 1240572-29-5
M. Wt: 409.50 g/mol
InChI Key: AQCNRCRWCYOPRE-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Scientific Research Applications

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3,5-dibromo-1H-1,2,4-triazole with 4-(3-chlorophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole is unique due to its specific combination of bromine, chlorine, and triazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3,5-dibromo-1-[4-(3-chlorophenoxy)butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2ClN3O/c13-11-16-12(14)18(17-11)6-1-2-7-19-10-5-3-4-9(15)8-10/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCNRCRWCYOPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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